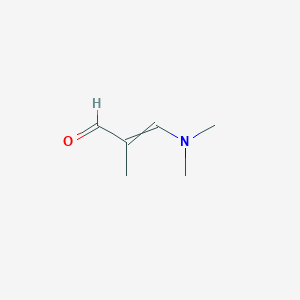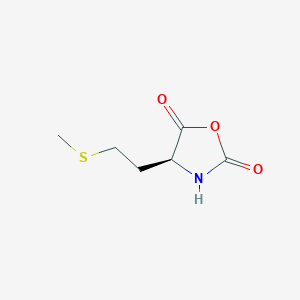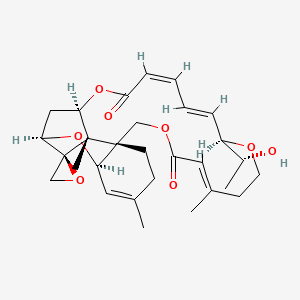
Roridin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roridin E is a macrocyclic trichothecene mycotoxin produced by fungi such as Myrothecium roridum and Podostroma cornu-damae . It is known for its potent antiproliferative activity against cancer cell lines and has been studied for its medicinal properties, including antioxidant, anticancer, and wound-healing effects .
Mechanism of Action
Target of Action
Roridin E, a macrocyclic trichothecene mycotoxin, primarily targets receptor tyrosine kinases such as FGFR3, IGF-1R, PDGFRβ, and TrkB . These receptors play crucial roles in cell growth, differentiation, and metabolism. This compound also acts on the Transient receptor potential cation channel subfamily A member 1 .
Mode of Action
This compound inhibits the receptor tyrosine kinases FGFR3, IGF-1R, PDGFRβ, and TrkB, and induces cytotoxicity in multiple breast cancer cell lines . It is widely accepted that the major mode of action of trichothecene toxicosis, which includes this compound, is the inhibition of protein synthesis in eukaryotes . This inhibition occurs at ribosomes during all three stages of protein synthesis: initiation, elongation, and termination .
Biochemical Pathways
This compound affects the protein synthesis pathway by inhibiting peptidyl transferase activity, thereby preventing the formation of peptide bonds during protein synthesis . This disruption of protein synthesis can lead to a range of downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound has potent antiproliferative activity against cancer cell lines . The presence of a 12’-hydroxyl group has been found to significantly reduce the cytotoxicity of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, leading to cytotoxic effects. This can result in cell death, particularly in cancer cells . This compound has been shown to induce cytotoxicity in multiple breast cancer cell lines and inhibit proliferation in a panel of additional cancer cell lines .
Action Environment
The production of this compound by certain mold species is influenced by environmental conditions such as temperature and CO2 levels . For instance, the biosynthesis of this compound was significantly increased at the highest temperature (35 °C), while its production was influenced by the CO2 concentration . These results suggest that environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Roridin E interacts with cellular components directly, inhibiting protein synthesis . The most important structural features causing the biological activities of trichothecenes, including this compound, are the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus, and the structure and position of the side-chain .
Cellular Effects
This compound has been associated with a number of acute and chronic respiratory tract health problems . It may also disrupt the synthesis of DNA, RNA, and protein, which can impact every cell in the body . Even low levels of exposure to macrocyclic trichothecenes like this compound can cause severe neurological damage, immunosuppression, endocrine disruption, cardiovascular problems, and gastrointestinal distress .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of protein synthesis . It reacts directly with cellular components, leading to increased lipid peroxidation and inhibition of electron transport activity in the mitochondria .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable molecule, which makes it difficult to remove once it enters the food and feed chain .
Metabolic Pathways
The synthesis of mycotoxins like this compound by moulds is genetically determined and closely related to primary metabolic pathways, such as amino acid and fatty acid metabolism . The actual toxin production is modulated by environmental factors such as substrate composition and quality, humidity, and temperature .
Transport and Distribution
It is known that mycotoxins like this compound can enter the food and feed chain and are extremely difficult to remove, suggesting they may be widely distributed within an organism .
Subcellular Localization
Given its ability to inhibit protein synthesis, it is likely that it interacts with ribosomes, which are found in every cell and play a central role in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Roridin E can be isolated from the culture medium of fungi like Myrothecium roridum and Podostroma cornu-damae . The isolation process involves culturing the fungi in a nutrient medium, followed by extraction with organic solvents such as ethyl acetate. The extract is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves optimizing submerged culture conditions to increase its yield. Factors such as medium initial pH, incubation time, and agitation speed are optimized using response surface methodology. For instance, an initial pH of 4.0, an incubation time of approximately 13 days, and an agitation speed of 63 rpm have been found to be optimal for maximizing this compound content .
Chemical Reactions Analysis
Types of Reactions: Roridin E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and epoxy groups on its structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
Roridin E has a wide range of scientific research applications due to its potent biological activities . In chemistry, it is used as a biomarker for poisonous fungal extracts . In biology and medicine, this compound has been studied for its anticancer properties, particularly against breast cancer cell lines . It also exhibits antiviral and antifungal activities, making it a valuable compound for pharmaceutical research .
Comparison with Similar Compounds
Roridin E is part of the macrocyclic trichothecene family, which includes compounds like verrucarin A and J . Compared to its derivatives, such as 12-hydroxythis compound, this compound exhibits significantly higher cytotoxicity . This uniqueness is attributed to the presence of specific functional groups that enhance its biological activity .
List of Similar Compounds:- Verrucarin A
- Verrucarin J
- 12-Hydroxythis compound
- 12,13-Deoxy this compound
Properties
CAS No. |
16891-85-3 |
|---|---|
Molecular Formula |
C29H38O8 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(1R,3R,8R,12Z,17R,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5?,8-6?,19-14-/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1 |
InChI Key |
KEEQQEKLEZRLDS-RHVPTTJNSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(\CCO[C@H](C=CC=CC(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)[C@@H](C)O)/C |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C |
Origin of Product |
United States |
Q1: What is the primary mechanism of action of Roridin E?
A1: this compound primarily exerts its toxic effects by inhibiting protein synthesis. [, , ] While the exact mechanism is complex, it is believed to involve binding to the ribosomes, the cellular machinery responsible for protein production. [] This disruption of protein synthesis has cascading effects on cellular functions, ultimately leading to cell death. [, ]
Q2: What are the downstream effects of this compound's inhibition of protein synthesis?
A2: The inhibition of protein synthesis by this compound triggers a series of downstream effects, including:
- Disruption of cellular metabolism: Without essential proteins, cells cannot carry out vital metabolic processes. []
- Induction of oxidative stress: this compound can lead to the accumulation of reactive oxygen species, damaging cellular components. [, ]
- Activation of cell death pathways: The severe cellular damage caused by this compound can trigger programmed cell death (apoptosis). [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C29H38O8 and a molecular weight of 514.6 g/mol. [, ]
Q4: What spectroscopic data is available for the characterization of this compound?
A4: this compound has been extensively characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments have provided detailed information about the structure and stereochemistry of this compound. [, , , ]
- Mass Spectrometry (MS): High-resolution MS techniques have been employed to determine the accurate mass and fragmentation pattern of this compound. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups present in this compound. []
Q5: Is there research on the stability of this compound under different environmental conditions?
A5: While limited research is available specifically addressing material compatibility, studies suggest that this compound production by fungi can be influenced by factors such as temperature, CO2 levels, and growth media composition. [, , ] This highlights the potential for environmental factors to impact this compound stability.
Q6: Does this compound exhibit any catalytic properties?
A6: Currently, there is no scientific evidence to suggest that this compound possesses any catalytic properties. Its primary mode of action is through binding and inhibiting biological targets rather than catalyzing chemical reactions.
Q7: Have computational methods been employed to study this compound?
A7: Yes, computational chemistry has played a role in understanding the structure and activity of this compound and related macrocyclic trichothecenes.
- Structure Determination and Confirmation: X-ray crystallography has provided crucial insights into the three-dimensional structure of this compound, confirming its stereochemistry. []
- Structure-Activity Relationship (SAR) Studies: Computational modeling and QSAR studies can be valuable tools to investigate the relationship between the structure of this compound and its biological activity, potentially aiding in the design of less toxic analogs or identifying novel applications. [, ]
Q8: How do structural modifications to this compound affect its activity and toxicity?
A8: Research suggests that even subtle changes in the structure of this compound can significantly impact its biological activity and toxicity.
- 12′-Hydroxyl Group: The presence of a hydroxyl group at the 12′ position of this compound has been shown to dramatically reduce its cytotoxicity compared to its analog without this modification. [] This highlights the importance of specific structural motifs in mediating the toxic effects of this compound.
Q9: What are the known toxicological effects of this compound?
A9: this compound is a potent mycotoxin with various toxic effects on both animals and humans:
- Cytotoxicity: It exhibits significant cytotoxicity against various cell lines, including human tumor cell lines, indicating its potential to disrupt cellular processes and induce cell death. [, , ]
- Hepatotoxicity: Studies on rats have shown that this compound can cause liver damage, evidenced by alterations in liver enzymes and oxidative stress markers. [, ]
- Nephrotoxicity: this compound exposure has also been linked to kidney damage in animal models, suggesting potential adverse effects on renal function. []
- Immunotoxicity: Some research indicates that this compound might suppress immune responses, rendering individuals more susceptible to infections. []
Q10: What analytical methods are used to detect and quantify this compound?
A10: Various analytical techniques are employed for the detection and quantification of this compound in different matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), allows for the separation and quantification of this compound in complex mixtures. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These advanced techniques offer high sensitivity and selectivity in detecting and quantifying this compound, even at trace levels. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


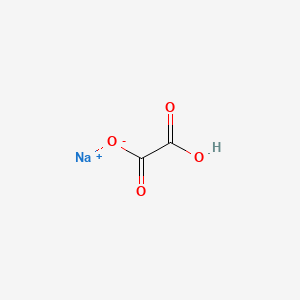
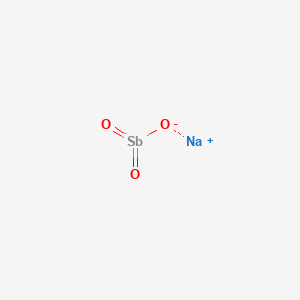

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

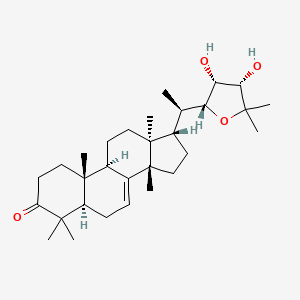
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)

